molecular formula C32H25ClN4O3S B11968211 4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide

4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide

Cat. No.: B11968211
M. Wt: 581.1 g/mol
InChI Key: RSNZJMAWLAUUKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-B]quinoxaline core, followed by the introduction of the sulfonyl and benzamide groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound could be used in studies to understand its interaction with biological molecules, potentially leading to new insights into cellular processes.

Mechanism of Action

The exact mechanism of action for 4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors. The sulfonyl and benzamide groups may facilitate binding to specific sites on these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide is unique due to the presence of the 4-methylphenylsulfonyl group, which may confer specific chemical and biological properties not found in its analogs. This uniqueness could make it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C32H25ClN4O3S

Molecular Weight

581.1 g/mol

IUPAC Name

4-chloro-N-[3-(4-methylphenyl)sulfonyl-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide

InChI

InChI=1S/C32H25ClN4O3S/c1-20-12-18-25(19-13-20)41(39,40)29-28-30(35-27-11-7-6-10-26(27)34-28)37(21(2)22-8-4-3-5-9-22)31(29)36-32(38)23-14-16-24(33)17-15-23/h3-19,21H,1-2H3,(H,36,38)

InChI Key

RSNZJMAWLAUUKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C(C)C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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